molecular formula C15H20O11 B1581440 alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate CAS No. 5432-32-6

alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate

Cat. No.: B1581440
CAS No.: 5432-32-6
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-UHFFFAOYSA-N
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Description

Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate: is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often used in the synthesis of more complex molecules and has applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate typically involves the acetylation of methyl alpha- and beta-D-glucopyranuronates. This process is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually require a controlled temperature to ensure the selective acetylation of the hydroxyl groups on the glucopyranuronic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid, while reduction can produce glucitol .

Scientific Research Applications

Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrates and glycosides.

    Biology: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving glucuronic acid conjugates.

    Industry: It is employed in the production of biodegradable polymers and surfactants.

Comparison with Similar Compounds

  • Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
  • 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

Comparison: Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate is unique due to its specific acetylation pattern and its role in glucuronic acid metabolism. Compared to similar compounds, it has distinct applications in the synthesis of glucuronic acid derivatives and its involvement in detoxification pathways .

Properties

IUPAC Name

methyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863537
Record name Methyl 1,2,3,4-tetra-O-acetylhexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-32-6, 7355-18-2
Record name alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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